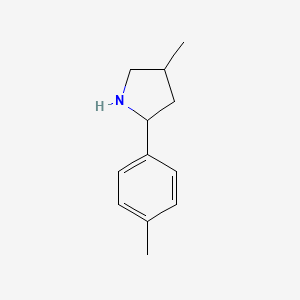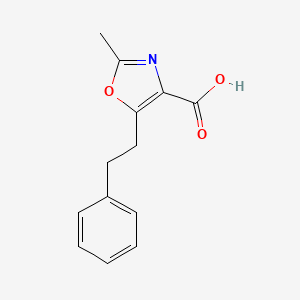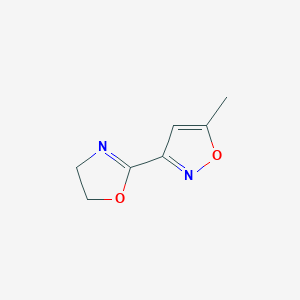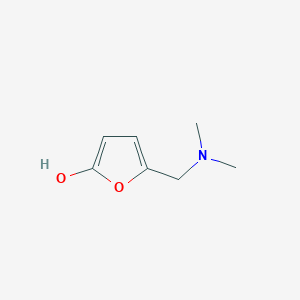![molecular formula C10H13NO2 B12872751 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 535170-14-0](/img/structure/B12872751.png)
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,6,6-tetramethyl-4-oxopiperidine 1-oxyl with chlorine in aqueous sodium perchlorate, followed by ring contraction in the resulting 2,2,6,6-tetramethyl-1,4-dioxopiperidinium perchlorate in dilute perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the cyclopenta[c]pyrrole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine can lead to the formation of 5,5-dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid include:
- 5,5-Dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide
- Ethyl 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid functional group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
535170-14-0 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5,5-dimethyl-4,6-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-10(2)3-6-5-11-8(9(12)13)7(6)4-10/h5,11H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
KZHLBAOKNYQDHW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CNC(=C2C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)

![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
